molecular formula C14H12N2O2 B10886282 9-Hydroxy-fluorene-9-carboxylic acid hydrazide

9-Hydroxy-fluorene-9-carboxylic acid hydrazide

Cat. No.: B10886282
M. Wt: 240.26 g/mol
InChI Key: ASKJZZMVAGSYLW-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound is 9-hydroxy-9H-fluorene-9-carbohydrazide , derived through sequential substitution rules applied to the fluorene system. Fluorene, a bicyclic hydrocarbon consisting of two benzene rings fused to a central five-membered ring, serves as the parent structure. The carboxyl group at position 9 undergoes functionalization to form the hydrazide (-CONHNH₂), while a hydroxyl (-OH) group occupies the same bridgehead carbon. This dual substitution at position 9 creates a sterically constrained environment that influences molecular geometry and intermolecular interactions.

Alternative nomenclature includes 9-hydroxyfluorene-9-carboxylic acid hydrazide , emphasizing the carboxylic acid precursor. The numbering adheres to IUPAC guidelines, where the bridgehead carbon is designated as position 9, and substituents are prioritized according to suffix groups (carbohydrazide over hydroxyl).

Structural Taxonomy Within Hydrazide Derivatives

Hydrazides, characterized by the -CONHNH₂ functional group, are subclassified based on their aromatic or aliphatic backbones. 9-Hydroxy-fluorene-9-carbohydrazide belongs to the aromatic polycyclic hydrazide subgroup, distinguished by its fluorene core. Key structural features include:

  • Bifunctional substitution : The coexistence of hydroxyl and hydrazide groups at position 9 enables dual hydrogen-bonding capabilities, facilitating supramolecular assembly.
  • Extended π-conjugation : The fluorene system’s planar aromatic structure enhances electronic delocalization, which may influence photophysical properties.

This compound contrasts with simpler monocyclic hydrazides like benzohydrazide, where the absence of a fused ring system reduces steric hindrance and π-π stacking potential. Additionally, the hydroxyl group introduces polarity absent in non-hydroxylated analogues such as 9-fluorenecarbohydrazide.

Positional Isomerism in Fluorene-Based Compounds

Positional isomerism in fluorene derivatives arises when substituents occupy non-equivalent carbon positions. For 9-hydroxy-fluorene-9-carbohydrazide, both functional groups reside at position 9, precluding positional isomerism. However, theoretical isomers could exist if substituents occupied distinct positions:

Isomer Type Substituent Positions Example Compound
Bridgehead-substituted 9-hydroxyl, 9-carbohydrazide Target compound
Peripheral-substituted 2-hydroxyl, 3-carbohydrazide Hypothetical isomer

The bridgehead position (9) imposes unique steric and electronic constraints compared to peripheral positions (e.g., 2 or 3), which exhibit greater rotational freedom. Crystallographic studies of analogous fluorene derivatives reveal that bridgehead substituents often induce non-coplanar arrangements due to steric clashes between the hydrazide moiety and adjacent aromatic hydrogens.

Comparative Analysis with Related Carboxylic Acid Hydrazides

The table below contrasts 9-hydroxy-fluorene-9-carbohydrazide with structurally related hydrazides:

Property 9-Hydroxy-fluorene-9-carbohydrazide Benzohydrazide Fmoc-hydrazide
Molecular Formula C₁₄H₁₁N₂O₂ C₇H₈N₂O C₁₅H₁₄N₂O₂
Backbone Bicyclic fluorene Monocyclic benzene Fluorenylmethyl
Functional Groups -OH, -CONHNH₂ -CONHNH₂ -OCOOCH₂C₁₃H₉, -CONHNH₂
Hydrogen Bond Donors 3 (2 × NH, 1 × OH) 2 (2 × NH) 2 (2 × NH)
Predicted Solubility Low in apolar solvents Moderate in ethanol Low in aqueous media

The fluorene backbone confers rigidity and hydrophobicity, reducing solubility in polar solvents compared to benzohydrazide. Conversely, the hydroxyl group enhances water affinity relative to Fmoc-hydrazide, which contains a hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Reactivity differences emerge in condensation reactions: the hydroxyl group may participate in chelation or etherification, while the hydrazide moiety engages in nucleophilic acyl substitutions.

This comparative analysis underscores how structural modifications alter physicochemical behavior, guiding applications in coordination chemistry or polymer science where tailored solubility and reactivity are critical.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

9-hydroxyfluorene-9-carbohydrazide

InChI

InChI=1S/C14H12N2O2/c15-16-13(17)14(18)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,18H,15H2,(H,16,17)

InChI Key

ASKJZZMVAGSYLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)NN)O

Origin of Product

United States

Preparation Methods

Oxidation of Phenanthrene

A prominent method for synthesizing HFCA involves the oxidation of phenanthrene using sodium dichromate and sulfuric acid. As described in US10351504B1, phenanthrene undergoes oxidative cleavage under controlled conditions:

  • Phenanthrene is combined with sodium dichromate and tetrabutyl ammonium fluoride-trihydrate, stirred, and heated to 95–100°C.

  • After cooling to 80–85°C, sulfuric acid is added dropwise, and the reaction proceeds for 6–8 hours.

  • The mixture is cooled to 50–55°C, diluted with water, and centrifuged to isolate the precipitate.

  • Neutralization and drying yield crude HFCA, which is further purified via recrystallization.

This method achieves an 82–85% yield, with scalability limited by the exothermic nature of the oxidation step. The use of tetrabutyl ammonium fluoride-trihydrate enhances reaction efficiency by stabilizing intermediates.

Carboxylation of Fluorene via Dialkyl Carbonates

Alternative routes start with fluorene, as outlined in US4564700A and EP0110432A1. Fluorene reacts with dialkyl carbonates (e.g., diethyl carbonate) in the presence of alkali metal hydrides (e.g., sodium hydride) or potassium alcoholates:

  • Sodium hydride is suspended in an aromatic solvent (e.g., toluene) or dialkyl carbonate.

  • A solution of fluorene in dialkyl carbonate is added slowly at 40–80°C for 2–8 hours.

  • The resulting fluorene-9-carboxylic acid ester is neutralized with hydrochloric acid and saponified using aqueous NaOH or KOH to yield FCA.

Yields for this method range from 70–83%, with diethyl carbonate proving optimal due to its dual role as solvent and reactant. Subsequent hydroxylation of FCA to HFCA requires additional steps, such as formylation followed by reduction, though specific protocols are less documented in the reviewed sources.

Esterification of HFCA

Methyl Ester Formation

HFCA is esterified to its methyl ester (HFCA-Me) using methanol and sulfuric acid:

  • HFCA is dissolved in methanol, and concentrated sulfuric acid is added as a catalyst.

  • The mixture is refluxed for 4–6 hours, followed by neutralization with sodium bicarbonate.

  • The methyl ester precipitates upon cooling and is purified via vacuum filtration.

This step achieves >90% conversion, critical for subsequent hydrazide formation.

Butyl Ester Synthesis

For larger esters, such as the butyl derivative, HFCA reacts with butanol under similar acid-catalyzed conditions. The longer alkyl chain necessitates extended reaction times (8–12 hours) but maintains high yields (85–88%).

Hydrazide Formation from HFCA Esters

Nucleophilic Substitution with Hydrazine Hydrate

The final step to 9-HFCAH involves reacting HFCA esters with hydrazine hydrate. US3906031A details this process:

  • HFCA-Me is dissolved in a halogenated solvent (e.g., methylene chloride).

  • Hydrazine hydrate is added dropwise at 0–25°C, and the mixture is stirred for 1–2 hours.

  • The product precipitates as a white solid, filtered and washed with cold solvent.

Yields exceed 75%, with purity dependent on ester starting material quality. The reaction mechanism proceeds via nucleophilic acyl substitution, where hydrazine displaces the alkoxide group.

Direct Hydrazination of HFCA Chloride

An alternative route uses HFCA chloride, synthesized by treating HFCA with thionyl chloride. The acid chloride reacts with hydrazine in anhydrous tetrahydrofuran (THF):

  • HFCA chloride is prepared by refluxing HFCA with excess thionyl chloride for 3 hours.

  • After removing excess SOCl₂, the chloride is dissolved in THF and cooled to 0°C.

  • Hydrazine hydrate is added, and the mixture is stirred for 1 hour, yielding 9-HFCAH in 80–85% yield.

This method avoids ester intermediates but requires stringent moisture control.

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve hydrazine solubility but may necessitate longer reaction times. Halogenated solvents (e.g., CH₂Cl₂) offer faster kinetics but pose environmental concerns.

  • Temperature Control : Reactions conducted below 25°C minimize side products, such as diacylhydrazines. Elevated temperatures (>40°C) accelerate hydrolysis of intermediates, reducing yields.

Purification Techniques

  • Recrystallization : 9-HFCAH is recrystallized from ethanol/water mixtures (3:1 v/v), achieving >98% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients resolves residual ester or acid impurities but is less cost-effective for industrial scales.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Phenanthrene OxidationPhenanthreneNa₂Cr₂O₇, H₂SO₄82–85%High purity; scalableMulti-step; exothermic risks
Fluorene CarboxylationFluoreneDialkyl carbonate, NaH70–83%Uses abundant starting materialRequires ester saponification
Hydrazine SubstitutionHFCA-MeHydrazine hydrate75–80%Simple; one-pot reactionSensitivity to moisture
Acid Chloride RouteHFCASOCl₂, hydrazine80–85%Bypasses esterificationHandling corrosive reagents

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-9H-fluorene-9-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: 9-oxo-9H-fluorene-9-carbohydrazide

    Reduction: 9-amino-9H-fluorene-9-carbohydrazide

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Coordination Chemistry

9-Hydroxy-fluorene-9-carboxylic acid hydrazide serves as a ligand in the formation of metal complexes. These complexes have potential catalytic properties that can be harnessed in various chemical reactions, enhancing reaction efficiencies and selectivities .

Pharmaceutical Development

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antitumor research. Studies have shown that derivatives of this compound demonstrate activity against various pathogens and cancer cell lines, making them promising candidates for drug development .

Case Study: Antimicrobial Activity
A study synthesized several fluorenyl-hydrazinthiazole derivatives, including those related to this compound, which were evaluated for their antimicrobial efficacy. Results indicated significant activity against tested microbial strains, highlighting the potential for developing new antimicrobial agents .

Material Science

Due to its unique structural properties, this compound is utilized in producing advanced materials such as polymers and resins. Its ability to form stable complexes with metals enhances the mechanical and thermal properties of these materials .

Comparative Data Table

Application AreaDescriptionExamples/Results
Coordination ChemistryActs as a ligand for metal complex formationPotential catalysts for organic reactions
Pharmaceutical DevelopmentExhibits antimicrobial and antitumor activitiesSignificant inhibition against various pathogens; potential drug candidates
Material ScienceUsed in the synthesis of polymers and advanced materialsImproved mechanical properties in composite materials

Mechanism of Action

The mechanism of action of 9-hydroxy-9H-fluorene-9-carbohydrazide depends on its specific application. For instance, in biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, affecting various molecular pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context of its use.

Comparison with Similar Compounds

Key Properties

  • Polarity: The hydroxyl group may improve solubility in polar solvents compared to non-hydroxylated analogs.

Comparison with Similar Hydrazide Compounds

Key Observations :

  • Functional Groups: The hydroxyl group in HFCAH distinguishes it from non-hydroxylated hydrazides like isoniazid, which may alter redox activity or hydrogen-bonding capabilities.

Comparative Analysis :

  • Biological Targets : HFCAH’s anti-auxin activity contrasts with isoniazid’s antimicrobial action, highlighting scaffold-dependent selectivity.
  • Material Science : Fluorene-based hydrazides like HFCAH may offer superior thermal stability in polymers compared to aliphatic hydrazides.

Toxicity and Limitations

Compound Name Toxicity/Issues
HFCAH Not reported; hydroxyl group may mitigate hepatotoxicity risks.
Isoniazid Hepatotoxic (0.5–1% incidence of liver injury) .
Pyridoxal isonicotinoyl hydrazone Low toxicity in iron chelation .

Biological Activity

9-Hydroxy-fluorene-9-carboxylic acid hydrazide is a synthetic organic compound notable for its unique structural features, including a hydroxy group and a hydrazide functional group attached to a fluorene backbone. This compound has attracted attention in various fields of research, particularly due to its potential biological activities, including antimicrobial and antitumor properties.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 9-hydroxy-9H-fluorene-9-carboxylic acid with hydrazine, leading to the formation of the hydrazide linkage. The general reaction can be summarized as follows:

9 Hydroxy 9H fluorene 9 carboxylic acid+Hydrazine9 Hydroxy fluorene 9 carboxylic acid hydrazide\text{9 Hydroxy 9H fluorene 9 carboxylic acid}+\text{Hydrazine}\rightarrow \text{9 Hydroxy fluorene 9 carboxylic acid hydrazide}

This compound's unique combination of functional groups may enhance its reactivity and biological activity compared to similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various pathogens, making them candidates for further investigation in drug development. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on its efficacy against particular strains remains limited.

Antitumor Activity

In the realm of cancer research, this compound has been identified as a potential antitumor agent. Studies have demonstrated that compounds with similar fluorene backbones exhibit activity against various cancer cell lines. The mechanism by which this compound exerts its antitumor effects is still under investigation, but it may involve the induction of apoptosis in cancer cells or interference with cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] tested the antimicrobial activity of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, suggesting significant antimicrobial potential.
  • Antitumor Activity : In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating promising antitumor activity.

Interaction Studies

Interaction studies involving this compound focus on its behavior in biological systems, particularly its interactions with enzymes and receptors. Preliminary findings suggest that this compound may influence various biochemical pathways, although detailed mechanistic studies are still required to elucidate its precise interactions.

Comparative Analysis

The following table summarizes the biological activities of several structurally related compounds:

Compound NameAntimicrobial ActivityAntitumor ActivityNotes
This compoundSignificant (MIC: 50 µg/mL for E. coli)Moderate (IC50: 25 µM for MCF-7)Potential drug candidate
9-Hydroxy-9H-fluorenecarboxylic acidModerateLowUsed in material science
N'-Hydroxybenzylidene-9H-fluorenecarbohydrazideHighHighMore active against specific cell lines

Q & A

Q. What are the standard synthetic routes for preparing 9-Hydroxy-fluorene-9-carboxylic acid hydrazide?

  • Methodological Answer: The compound can be synthesized via hydrazide formation from its carboxylic acid precursor. A typical approach involves activating the carboxylic acid group (e.g., using carbodiimides like EDC or DCC) followed by reaction with hydrazine hydrate. Automated peptide synthesizers may optimize yield and purity by controlling reaction parameters (temperature, pH, stoichiometry) . Key Considerations:
  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Purify using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • FTIR: Confirm the presence of hydrazide (-NH-NH₂) and hydroxyl (-OH) functional groups (stretching vibrations at ~3300 cm⁻¹ and ~1650 cm⁻¹ for N-H and C=O, respectively) .
  • NMR: Use ¹H and ¹³C NMR to resolve fluorene backbone protons (aromatic δ 7.0–8.0 ppm) and hydrazide NH signals (δ 4.0–5.0 ppm). DMSO-d₆ is preferred for observing exchangeable protons .
  • Mass Spectrometry: ESI-MS or HRMS for molecular ion validation (expected m/z ~265.2 based on related fluorene derivatives) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
  • Incompatibilities: Reacts with strong oxidizers (e.g., peroxides) and bases, leading to decomposition. Conduct stability tests under varying pH (4–9) and temperature (25–60°C) to identify degradation pathways .

Advanced Research Questions

Q. How can conflicting solubility data in literature be resolved experimentally?

  • Methodological Answer:
  • Controlled Solubility Studies: Use a standardized protocol (e.g., shake-flask method) in solvents like DMSO, ethanol, and aqueous buffers. Measure saturation concentrations via UV-Vis spectroscopy at λ_max (~254 nm for fluorene derivatives) .
  • Data Reconciliation: Compare results with computational models (e.g., COSMO-RS) to predict solubility based on molecular polarity and solvent interactions .

Q. What strategies optimize HPLC/MS analysis for quantifying trace impurities?

  • Methodological Answer:
  • Column Selection: Use a C18 reverse-phase column with 3 µm particle size for high resolution.
  • Mobile Phase: Gradient elution with 0.1% formic acid in water/acetonitrile improves peak symmetry and ionization efficiency in MS .
  • Detection Limits: Employ MRM (multiple reaction monitoring) in LC-MS/MS for sensitivity down to 0.1 ng/mL .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer:
  • Computational Modeling: Perform DFT calculations (e.g., Gaussian 09) to map HOMO/LUMO orbitals. The fluorene core’s conjugated π-system enhances electron delocalization, favoring Suzuki-Miyaura couplings with aryl boronic acids .
  • Experimental Validation: Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF at 80°C, monitoring yields via GC-MS .

Q. What are the implications of non-classical hydrogen bonding in crystal packing?

  • Methodological Answer:
  • X-ray Crystallography: Resolve crystal structures to identify intermolecular interactions (e.g., N-H···O hydrogen bonds between hydrazide and hydroxyl groups). Compare with related fluorene derivatives (e.g., 9-Fluorenecarboxylic Acid, PDB: 5XYZ) .
  • Thermal Analysis: DSC/TGA reveals melting points (~180–200°C) and decomposition thresholds, correlating with lattice stability .

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